2-Ethoxy-1-methyl-3-vinylbenzene

Description

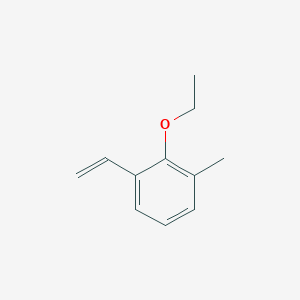

2-Ethoxy-1-methyl-3-vinylbenzene is a substituted aromatic compound featuring an ethoxy group at position 2, a methyl group at position 1, and a vinyl group at position 2. The ethoxy and vinyl substituents contribute to its electronic profile, influencing its applications in materials science and pharmaceuticals.

Properties

IUPAC Name |

1-ethenyl-2-ethoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-10-8-6-7-9(3)11(10)12-5-2/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBENQLGMWJXTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-ethoxy-1-methylbenzene with vinyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, allowing the vinyl group to attach via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the vinylation of 2-ethoxy-1-methylbenzene. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form ethyl-substituted derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Ethyl-substituted derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Ethoxy-1-methyl-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.

Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-methyl-3-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and stability. The benzene ring provides a platform for electrophilic aromatic substitution reactions, allowing the compound to undergo further functionalization.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between 2-Ethoxy-1-methyl-3-vinylbenzene and related compounds:

Key Observations :

- Vinyl vs. Nitroethenyl : The vinyl group in the target compound offers π-bond conjugation for polymerization or Diels-Alder reactions, whereas the nitroethenyl group in the analogous benzene derivative introduces strong electron-withdrawing effects, favoring nucleophilic attacks.

Polymerization Potential

- By contrast, compounds like trans-4-Methoxy-3-buten-2-one (an enone) participate in Michael additions or cycloadditions rather than chain-growth polymerization.

Catalytic and Pharmaceutical Relevance

- The ethoxy and methyl substituents may act as directing groups in metal-catalyzed C–H functionalization, akin to the N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, the absence of a coordinating hydroxyl or amide group in the target compound limits its utility in chelation-driven catalysis.

- Compounds like 3-Methoxy-5-nitrosalicylaldehyde are used in pharmaceutical intermediates (e.g., nitrosalicylaldehyde derivatives in antibiotic synthesis), suggesting that this compound could serve as a precursor for bioactive molecules if functionalized appropriately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.